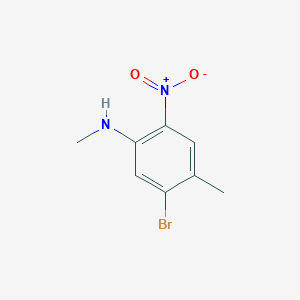

5-Bromo-N,4-dimethyl-2-nitroaniline

Description

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

5-bromo-N,4-dimethyl-2-nitroaniline |

InChI |

InChI=1S/C8H9BrN2O2/c1-5-3-8(11(12)13)7(10-2)4-6(5)9/h3-4,10H,1-2H3 |

InChI Key |

XTICQHNXPWYOLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)NC)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthetic Applications of 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS 1805113-10-3) in Targeted Drug Discovery

As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as linchpins in modern medicinal chemistry. 5-Bromo-N,4-dimethyl-2-nitroaniline (CAS 1805113-10-3) is one such highly privileged scaffold[1]. Its tri-orthogonal functionalization—comprising an aryl bromide, a secondary methylamine, and a nitro group—makes it an ideal precursor for synthesizing complex heterocyclic systems. Specifically, it has emerged as a critical intermediate in the development of biaryl-containing inverse agonists targeting the Retinoic Acid Receptor-Related Orphan Receptor-gamma (RORγt), a major pathway in autoimmune disease therapeutics[2][3].

This technical guide dissects the physicochemical properties, mechanistic utility, and field-proven protocols for utilizing this compound, ensuring that your synthetic workflows are both high-yielding and self-validating.

Physicochemical Profiling

Before deploying CAS 1805113-10-3 in a synthetic route, it is crucial to understand its structural parameters. The presence of the electron-withdrawing nitro group deactivates the aromatic ring, while the steric bulk of the adjacent methyl group influences downstream cross-coupling kinetics.

Table 1: Physicochemical Profile of CAS 1805113-10-3

| Property | Value |

| Chemical Name | 5-Bromo-N,4-dimethyl-2-nitroaniline |

| CAS Registry Number | 1805113-10-3 |

| Molecular Formula | C8H9BrN2O2 |

| Molecular Weight | 245.07 g/mol |

| Structural Features | Aryl bromide, secondary amine, nitro group |

| Primary Application | Precursor for benzimidazole-based RORγt inverse agonists |

Mechanistic Grounding: RORγt and Autoimmune Pathology

The strategic value of CAS 1805113-10-3 is best understood through its end-use application in pharmacology. RORγt is the master transcription factor driving the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17A and IL-17F[3]. Overactivation of this pathway is the primary driver of autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis.

By synthesizing heterocyclic inverse agonists from CAS 1805113-10-3, medicinal chemists can induce a conformational change in the RORγt ligand-binding domain (LBD). This structural shift displaces co-activator peptides, effectively shutting down IL-17 transcription at the genetic level[3][4].

Fig 1: RORγt signaling pathway and intervention by CAS 1805113-10-3 derived inverse agonists.

Synthetic Strategy and Causality

The transformation of CAS 1805113-10-3 into a potent API requires a meticulously planned sequence to prevent side reactions. The general workflow involves a chemoselective nitro reduction, cyclization to a benzimidazole core, and finally, a Suzuki-Miyaura cross-coupling to install the biaryl system described in seminal patents[2].

Fig 2: Three-step synthetic workflow from CAS 1805113-10-3 to biaryl benzimidazole APIs.

Experimental Protocols: Self-Validating Methodologies

Protocol 1: Chemoselective Nitro Reduction

Causality : Standard catalytic hydrogenation (Pd/C, H₂) is strictly contraindicated for this substrate. The aryl bromide in CAS 1805113-10-3 is highly susceptible to hydrodehalogenation under palladium catalysis, which would destroy the handle needed for later cross-coupling. Therefore, we utilize Iron (Fe) powder and Ammonium Chloride (NH₄Cl). This classical Béchamp-style reduction provides absolute chemoselectivity for the nitro group.

Step-by-Step Method :

-

Charge : To a 500 mL round-bottom flask, add 5-Bromo-N,4-dimethyl-2-nitroaniline (10.0 g, 40.8 mmol), Fe powder (11.4 g, 204 mmol, 5.0 eq), and NH₄Cl (10.9 g, 204 mmol, 5.0 eq).

-

Solvent : Suspend the mixture in a solvent system of Ethanol/Water (4:1, 200 mL).

-

Reaction : Heat the vigorously stirred suspension to 80 °C (reflux) for 4 hours.

-

Self-Validation (In-Process Control) : Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating when the starting material peak (m/z 245 [M+H]⁺) is completely replaced by the diamine product (m/z 215 [M+H]⁺). Decision Gate: If SM > 2%, add 1.0 eq Fe powder and reflux for 1 additional hour.

-

Workup : Filter the hot mixture through a pad of Celite to remove iron salts. Wash the pad with hot ethanol (50 mL). Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 5-bromo-N1,4-dimethylbenzene-1,2-diamine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Benzimidazole Intermediate

Assuming the diamine has been cyclized to a 5-bromobenzimidazole derivative (via condensation with an aldehyde or carboxylic acid), the next critical step is installing the biaryl system.

Causality : The choice of catalyst is paramount. As shown in Table 2, standard Pd(PPh₃)₄ often fails due to the steric bulk of the ortho-methyl group adjacent to the bromide. We select Pd(dppf)Cl₂ because its large bite angle (99°) facilitates the challenging oxidative addition and reductive elimination steps required for sterically hindered biaryl systems.

Table 2: Cross-Coupling Catalyst Optimization Data (Representative)

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Causality / Observation |

| Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O | 90 | 45% | Sluggish oxidative addition; high debromination. |

| Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88% | Optimal bite angle for bulky biaryl formation. |

| XPhos Pd G2 / K₃PO₄ | THF/H₂O | 80 | 92% | Superior for highly sterically hindered substrates. |

Step-by-Step Method :

-

Charge : In an oven-dried Schlenk flask, combine the 5-bromobenzimidazole intermediate (1.0 eq), the appropriate arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

-

Degassing : Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

-

Solvent : Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

-

Reaction : Heat at 90 °C for 12 hours under Argon.

-

Self-Validation (In-Process Control) : Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active bromide spot is consumed. For quantitative validation, UPLC-MS must show >95% conversion to the desired biaryl mass.

-

Workup : Dilute with water, extract with DCM, dry over MgSO₄, and purify via silica gel flash chromatography.

Conclusion

The strategic utilization of 5-Bromo-N,4-dimethyl-2-nitroaniline relies entirely on understanding the orthogonal reactivity of its functional groups. By applying chemoselective reduction to bypass hydrodehalogenation, and utilizing sterically optimized cross-coupling catalysts, researchers can efficiently access the highly valuable RORγt inverse agonist chemical space.

References

- Title: Biaryl-containing compounds as inverse agonists of ROR-gamma receptors (WO2014008214A1)

-

Title: Small molecule mediated inhibition of RORγ-dependent gene expression and autoimmune disease pathology in vivo Source: PubMed Central (PMC) URL: [Link]

-

Title: Structural determinant for inducing RORgamma specific inverse agonism triggered by a synthetic benzoxazinone ligand Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. 107100-50-5|N1-(4-bromo-5-methyl-2-nitrophenyl)-N4,N4-dimethylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]

- 2. Modulators of the Nuclear Receptor Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ or RORc) [ouci.dntb.gov.ua]

- 3. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural determinant for inducing RORgamma specific inverse agonism triggered by a synthetic benzoxazinone ligand - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-N,4-dimethyl-2-nitroaniline molecular weight

An In-Depth Technical Guide to 5-Bromo-N,4-dimethyl-2-nitroaniline: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Bromo-N,4-dimethyl-2-nitroaniline, a substituted nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. While this specific molecule is not extensively documented in public literature, this paper leverages established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Core Physicochemical Properties

The foundational step in working with any chemical entity is a thorough understanding of its intrinsic properties. 5-Bromo-N,4-dimethyl-2-nitroaniline is a member of the substituted nitroaniline family, which is characterized by a benzene ring functionalized with nitro, amino, and in this case, bromo and methyl groups. These functional groups dictate the molecule's reactivity, polarity, and potential for biological interaction.

The molecular formula for 5-Bromo-N,4-dimethyl-2-nitroaniline is C₈H₉BrN₂O₂ . Based on this, the precise molecular weight can be calculated.

Calculation of Molecular Weight:

-

Carbon (C): 8 x 12.011 u = 96.088 u

-

Hydrogen (H): 9 x 1.008 u = 9.072 u

-

Bromine (Br): 1 x 79.904 u = 79.904 u

-

Nitrogen (N): 2 x 14.007 u = 28.014 u

-

Oxygen (O): 2 x 15.999 u = 31.998 u

-

Total Molecular Weight = 245.076 g/mol

The table below summarizes the key physicochemical data for 5-Bromo-N,4-dimethyl-2-nitroaniline. It is critical to note that while the molecular weight is calculated, other physical properties are extrapolated from its closest structural analogs due to a lack of specific experimental data for the target compound.

| Property | Value / Predicted Behavior | Source / Rationale |

| IUPAC Name | 5-Bromo-N,4-dimethyl-2-nitroaniline | Standard nomenclature |

| CAS Number | Not assigned or readily available | In-depth search of chemical databases |

| Molecular Formula | C₈H₉BrN₂O₂ | - |

| Molecular Weight | 245.08 g/mol | Calculated from atomic weights[1] |

| Physical Form | Predicted to be a yellow to orange solid | Based on analogs like 5-Bromo-4-methyl-2-nitroaniline[2][3] |

| Melting Point | Predicted > 150 °C | Analog 5-Bromo-4-methyl-2-nitroaniline melts at 165 °C[2] |

| Solubility | Predicted to be soluble in DCM, DMSO, DMF; sparingly soluble in water | Based on general solubility of nitroanilines[4] |

Proposed Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline can be logically approached via the N-methylation of a readily available precursor, 5-Bromo-4-methyl-2-nitroaniline (CAS: 40371-63-9). This method offers a direct and high-yielding pathway. The chosen protocol utilizes a reductive amination approach, which is a standard and reliable method for N-alkylation of anilines.

Causality of Experimental Choices:

-

Precursor Selection: 5-Bromo-4-methyl-2-nitroaniline is commercially available and provides the complete core structure, requiring only the addition of the N-methyl group.

-

Methylating Agent: Paraformaldehyde serves as the source of the methyl group. In the acidic environment, it forms a reactive electrophile that is attacked by the aniline nitrogen.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent. It is particularly effective for reducing the intermediate iminium ion formed during the reaction without reducing the nitro group, which is a critical consideration for maintaining the integrity of the molecule.

-

Solvent and Catalyst: Tetrahydrofuran (THF) is an excellent solvent for this reaction, and glacial acetic acid acts as a necessary catalyst to promote the formation of the iminium intermediate.

Detailed Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a solution of 5-Bromo-4-methyl-2-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF), add paraformaldehyde (2.2 eq).

-

Addition of Reducing Agent: Carefully add sodium cyanoborohydride (2.0 eq) to the slurry.

-

Catalyst Addition: Add glacial acetic acid (5.0 eq) dropwise to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.[5]

Caption: Proposed synthesis workflow for 5-Bromo-N,4-dimethyl-2-nitroaniline.

Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are paramount. A standard High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) method is recommended for a comprehensive analysis of the synthesized compound.

Self-Validating Protocol Rationale:

-

HPLC: Provides a quantitative measure of purity by separating the target compound from any unreacted starting materials or byproducts. The retention time is a characteristic property under specific conditions.

-

Mass Spectrometry (MS): Offers definitive molecular weight confirmation. The observation of the correct molecular ion peak (and its isotopic pattern, given the presence of bromine) provides strong evidence of the compound's identity.

-

UV-Vis Detector: The nitroaniline chromophore allows for sensitive detection using a UV-Vis detector, typically in the 254-380 nm range.

Detailed Step-by-Step Analytical Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in HPLC-grade acetonitrile. Create a working solution by diluting the stock to ~50 µg/mL with the mobile phase.

-

Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), a UV-Vis detector, and coupled to an electrospray ionization mass spectrometer (ESI-MS).

-

HPLC Method:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 254 nm.

-

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 100 to 500.

-

Data Analysis: Look for the [M+H]⁺ adduct corresponding to a mass of ~246.08. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) should be visible in the mass spectrum, providing an additional layer of confirmation.[6]

-

Caption: Standard workflow for purity and identity confirmation.

Potential Applications in Drug Discovery and Research

Substituted nitroanilines are privileged scaffolds in medicinal chemistry. The specific combination of functional groups in 5-Bromo-N,4-dimethyl-2-nitroaniline suggests several promising avenues for research, particularly in oncology and infectious diseases.

Role as a Kinase Inhibitor Scaffold:

The aniline core is a common feature in many FDA-approved kinase inhibitors. The bromo- and methyl-substituents can be used to probe specific hydrophobic pockets within an enzyme's active site, while the amino group can act as a crucial hydrogen bond donor or acceptor. Research on similar structures, such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, has identified potent inhibitors of UNC51-like kinase 1 (ULK1), a key regulator of autophagy in cancer.[7] It is plausible that 5-Bromo-N,4-dimethyl-2-nitroaniline could serve as a starting point for developing novel inhibitors targeting similar kinases involved in cell proliferation and survival pathways.

Antimicrobial and Anticancer Potential via Bioreduction:

The nitroaromatic group is a well-known "warhead" in medicinal chemistry.[8] In the low-oxygen (hypoxic) environments characteristic of solid tumors and certain bacterial infections, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine species. These reactive intermediates can induce DNA damage and oxidative stress, leading to cell death. This bioreductive activation provides a mechanism for selective toxicity towards target cells. Studies on other nitroaniline derivatives have demonstrated their potential as antibacterial agents by inhibiting essential enzymes like DNA gyrase.[9]

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Safety and Handling

As a research chemical, 5-Bromo-N,4-dimethyl-2-nitroaniline must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from related nitroaniline compounds.

-

Health Hazards: This class of compounds is generally considered harmful if swallowed, inhaled, or in contact with skin.[10] They can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety glasses.

-

Storage: Store in a cool, dry place, away from light and incompatible materials. Keep the container tightly sealed.

Conclusion

5-Bromo-N,4-dimethyl-2-nitroaniline represents a chemical scaffold with significant, albeit underexplored, potential. With a calculated molecular weight of 245.08 g/mol , its synthesis is achievable through established organic chemistry methodologies. The true value of this molecule lies in its potential as a versatile intermediate for the development of novel therapeutic agents, particularly in the fields of oncology and antimicrobial research. The functional group combination provides multiple handles for chemical modification and suggests plausible mechanisms of action based on kinase inhibition and bioreductive activation. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and explore the applications of this promising compound.

Sources

- 1. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. achmem.com [achmem.com]

- 4. 827-32-7 4-Bromo-5-methyl-2-nitroaniline AKSci 2783AC [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors » Advancements in Life Sciences [als-journal.com]

- 10. 302800-13-1|5-Bromo-N-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]

5-Bromo-N,4-dimethyl-2-nitroaniline chemical properties.

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-N,4-dimethyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and spectroscopic characteristics of 5-Bromo-N,4-dimethyl-2-nitroaniline. As a substituted nitroaniline, this compound holds potential as a key intermediate in the development of pharmaceuticals and specialized chemical materials. Direct experimental data for this specific molecule is limited in public-domain literature. Therefore, this document synthesizes information from established chemical principles and data from close structural analogs to provide a robust profile for researchers, scientists, and drug development professionals. The guide details a plausible synthetic pathway, predicted spectroscopic data with interpretations, and essential safety protocols, grounding all claims in authoritative references.

Chemical Identity and Physicochemical Properties

5-Bromo-N,4-dimethyl-2-nitroaniline is an aromatic compound featuring a benzene ring substituted with a bromo, a secondary amine (N-methyl), a methyl, and a nitro group. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties. While specific experimental data for the target compound is not widely published, its properties can be reliably inferred from its molecular structure and comparison with closely related analogs.

The molecular formula for 5-Bromo-N,4-dimethyl-2-nitroaniline is C₈H₉BrN₂O₂, and its calculated molecular weight is 245.08 g/mol . A summary of its predicted and analog-derived properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source / Analog |

| IUPAC Name | 5-Bromo-N,4-dimethyl-2-nitroaniline | - |

| Molecular Formula | C₈H₉BrN₂O₂ | Calculated |

| Molecular Weight | 245.08 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a yellow or orange solid | Inferred from analogs[1] |

| Melting Point | ~165 °C (for 5-Bromo-4-methyl-2-nitroaniline) | |

| Boiling Point | ~347.9 °C (for 5-Bromo-4-methyl-2-nitroaniline) | |

| Density | ~1.698 g/cm³ (for 5-Bromo-4-methyl-2-nitroaniline) | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and methanol; insoluble in water. | Inferred from analogs[1] |

| LogP | 3.35 (for 5-Bromo-4-methyl-2-nitroaniline) |

Proposed Synthesis and Mechanistic Considerations

A robust and logical synthetic route to obtain 5-Bromo-N,4-dimethyl-2-nitroaniline is via the N-methylation of the commercially available precursor, 5-Bromo-4-methyl-2-nitroaniline (CAS: 40371-63-9). This approach is favored due to the accessibility of the starting material and the well-established nature of N-alkylation reactions for anilines.

The proposed mechanism involves the deprotonation of the primary amine by a suitable base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic amide anion. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with a methylating agent, typically methyl iodide (CH₃I). The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates this reaction by solvating the cation of the base without deactivating the nucleophile.

Experimental Protocol: N-methylation of 5-Bromo-4-methyl-2-nitroaniline

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-4-methyl-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.

-

Reagent Addition : Cool the mixture in an ice bath to 0 °C. Add methyl iodide (1.2 eq) dropwise to the stirred suspension.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

-

Work-up : Upon completion, pour the reaction mixture into cold water. An orange or yellow precipitate should form.

-

Isolation : Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and inorganic salts.

-

Purification : The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure 5-Bromo-N,4-dimethyl-2-nitroaniline.

Caption: Proposed synthesis workflow for 5-Bromo-N,4-dimethyl-2-nitroaniline.

Spectroscopic Profile

While experimental spectra for 5-Bromo-N,4-dimethyl-2-nitroaniline are not available in public databases, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogs like 4-Bromo-2-nitroaniline[2] and other substituted nitroanilines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and methyl protons.

-

Aromatic Protons : Two singlets are expected for the two non-equivalent protons on the aromatic ring. The proton at C3 (adjacent to the nitro and bromo groups) would likely appear further downfield (~8.0-8.3 ppm) compared to the proton at C6 (~7.0-7.2 ppm).

-

N-Methyl Protons : A singlet integrating to three protons is expected for the N-CH₃ group. The electron-withdrawing nature of the nitro-substituted ring will shift this signal downfield, likely in the range of ~3.0-3.2 ppm. A doublet would appear if there is coupling to the N-H proton, but this is often broadened or absent.

-

4-Methyl Protons : A singlet integrating to three protons for the aryl-CH₃ group is expected around ~2.3-2.5 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals for each carbon atom:

-

Aromatic Carbons : Six signals are expected in the aromatic region (~110-150 ppm). The carbons attached to the nitro group (C2) and the amino group (C1) will be significantly shifted. The carbon bearing the bromine (C5) will also show a characteristic shift.

-

Methyl Carbons : The N-CH₃ carbon is expected around ~30-35 ppm, while the aryl-CH₃ carbon at C4 should appear around ~15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from its key functional groups.

-

N-H Stretch : A sharp, medium-intensity peak around 3350-3450 cm⁻¹ corresponding to the secondary amine N-H stretch.

-

C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

NO₂ Stretches : Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1500-1530 cm⁻¹ and a symmetric stretch around 1330-1350 cm⁻¹.[3]

-

C-N Stretch : A strong band in the 1250-1340 cm⁻¹ region for the aromatic C-N bond.[3]

-

C-Br Stretch : A medium-to-strong absorption in the fingerprint region, typically between 515-680 cm⁻¹.[3]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and elemental composition.

-

Molecular Ion (M⁺) : The mass spectrum should show a prominent molecular ion peak.

-

Isotopic Pattern : Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2)⁺. The calculated m/z for the [M]⁺ peak would be approximately 243.98 and 245.98.

Safety and Handling

As with any laboratory chemical, 5-Bromo-N,4-dimethyl-2-nitroaniline should be handled with appropriate care in a well-ventilated area or chemical fume hood.[4] Based on the known hazards of structurally similar nitroaromatic and halogenated compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE) : Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Inhalation : Avoid breathing dust. The compound is expected to be harmful if inhaled.

-

Skin and Eye Contact : The compound is likely to cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.

-

Ingestion : Harmful if swallowed. Do not eat, drink, or smoke when handling.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The hazard statements for the closely related compound 5-Bromo-4-methyl-2-nitroaniline include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[4]

References

-

Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Org. Synth. 1930, 10, 74. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). 5-Bromo-4-methyl-2-nitroaniline [CAS: 40371-63-9]. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (n.d.). 2,4-Dimethyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-n-methyl-2-nitroaniline (C7H7BrN2O2). Retrieved from [Link]

-

Stenutz. (n.d.). N,4-dimethyl-2-nitroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

Chemsrc. (2025). N,N-DIMETHYL-4-NITROANILINE | CAS#:100-23-2. Retrieved from [Link]

- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

5-Bromo-N,4-dimethyl-2-nitroaniline spectral data (NMR, IR, MS).

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-N,4-dimethyl-2-nitroaniline

Introduction

5-Bromo-N,4-dimethyl-2-nitroaniline is a substituted aromatic amine of interest in synthetic chemistry and materials science. Its molecular structure, featuring a brominated and nitrated aniline core with methyl substituents, gives rise to a unique electronic and steric profile. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive analysis of the expected spectral characteristics of 5-Bromo-N,4-dimethyl-2-nitroaniline, leveraging foundational spectroscopic principles and data from structurally analogous compounds.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, offering a molecular fingerprint. For 5-Bromo-N,4-dimethyl-2-nitroaniline, the presence of a bromine atom is a key diagnostic feature due to its characteristic isotopic distribution.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for analyzing a solid, thermally stable organic compound like 5-Bromo-N,4-dimethyl-2-nitroaniline via EI-MS is as follows:

-

Sample Introduction: A small quantity of the crystalline sample (typically <1 mg) is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is volatilized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M•+).[1][2]

-

Mass Analysis: The molecular ion and any resulting fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions, generating a mass spectrum that plots relative abundance against m/z.

Expected Mass Spectrum Data

The molecular formula for 5-Bromo-N,4-dimethyl-2-nitroaniline is C₈H₉BrN₂O₂. The expected key ions are summarized below.

| m/z (Expected) | Ion Identity | Key Features & Interpretation |

| 244 & 246 | [M]•+ | Molecular Ion Peak. The presence of two peaks of nearly equal intensity (approx. 1:1 ratio) is the classic signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1] |

| 229 & 231 | [M - CH₃]•+ | Loss of a methyl radical from the N-methyl or 4-methyl group. |

| 214 & 216 | [M - NO]•+ | Loss of a nitric oxide radical, a common fragmentation pathway for nitroaromatic compounds.[3][4] |

| 198 & 200 | [M - NO₂]•+ | Loss of a nitro radical, another characteristic fragmentation for nitro compounds.[3][4] |

| 165 | [M - Br]•+ | Loss of the bromine radical. |

| 119 | [C₇H₇O]•+ | Further fragmentation following loss of Br and NO₂. |

Proposed Fragmentation Pathway

The high-energy EI process induces predictable bond cleavages. The primary fragmentation pathways for 5-Bromo-N,4-dimethyl-2-nitroaniline are expected to initiate with losses of the nitro group substituents or the methyl groups, followed by cleavage of the C-Br bond.

Caption: Proposed EI-MS fragmentation pathway for 5-Bromo-N,4-dimethyl-2-nitroaniline.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum is generated by the absorption of infrared radiation, which causes vibrations (stretching, bending) of molecular bonds.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: A few milligrams of the dry sample are finely ground with anhydrous potassium bromide (KBr) powder (approx. 1:100 ratio) using an agate mortar and pestle.

-

Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent KBr pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (of air or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).[5]

Expected IR Absorption Bands

The IR spectrum of 5-Bromo-N,4-dimethyl-2-nitroaniline is expected to show characteristic absorption bands for its key functional groups. These predictions are based on established correlation tables and data from similar nitroaniline derivatives.[6][7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400 - 3300 | N-H Stretch | Secondary Amine (N-H) - Note: This peak will be absent for the N,N-dimethyl analog but present for the N-methyl title compound | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) | Medium |

| 1530 - 1500 | Asymmetric Stretch | Nitro (NO₂) | Strong |

| 1350 - 1330 | Symmetric Stretch | Nitro (NO₂) | Strong |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1340 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 680 - 515 | C-Br Stretch | Aryl Halide | Medium-Strong |

The two strong absorption bands for the nitro group (asymmetric and symmetric stretches) are highly diagnostic for this class of compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrumentation: Data is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include spectral width (e.g., 0-12 ppm), pulse angle, and relaxation delay.[5]

-

¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans is usually required due to the lower natural abundance of ¹³C.[5][10]

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

Expected ¹H NMR Spectrum

Based on substituent effects in aromatic systems, the following proton NMR signals are predicted for 5-Bromo-N,4-dimethyl-2-nitroaniline in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.1 | Singlet | 1H | H-3 | Deshielded by the adjacent ortho-nitro group. |

| ~ 6.8 | Singlet | 1H | H-6 | Shielded by the ortho-amino group. |

| ~ 4.9 | Broad Singlet | 1H | N-H | Exchangeable proton; shift can vary with concentration and solvent. |

| ~ 3.0 | Doublet | 3H | N-CH₃ | Coupled to the N-H proton. Becomes a singlet upon D₂O exchange. |

| ~ 2.4 | Singlet | 3H | Ar-CH₃ | Standard chemical shift for a methyl group on an aromatic ring. |

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 | C-1 (C-N) | Attached to the nitrogen of the secondary amine. |

| ~ 138 | C-2 (C-NO₂) | Attached to the electron-withdrawing nitro group. |

| ~ 135 | C-4 (C-CH₃) | Quaternary carbon attached to the methyl group. |

| ~ 130 | C-3 (C-H) | Aromatic CH. |

| ~ 120 | C-6 (C-H) | Aromatic CH. |

| ~ 115 | C-5 (C-Br) | Attached to bromine; shift is influenced by halogen electronegativity. |

| ~ 30 | N-CH₃ | N-methyl carbon. |

| ~ 20 | Ar-CH₃ | 4-methyl carbon. |

Note: Quaternary carbon signals (C-1, C-2, C-4, C-5) are often of lower intensity compared to protonated carbons.[10]

Caption: Molecular structure with predicted ¹H and ¹³C NMR assignments.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of 5-Bromo-N,4-dimethyl-2-nitroaniline. The key diagnostic features include:

-

MS: A distinctive molecular ion cluster at m/z 244/246 with a 1:1 intensity ratio, confirming the presence of one bromine atom, along with characteristic losses of nitro and methyl groups.

-

IR: Strong, sharp absorption bands between 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, indicative of the nitro (NO₂) functional group.

-

NMR: A set of well-resolved signals in both ¹H and ¹³C spectra that correspond to the unique magnetic environments of each proton and carbon atom, confirming the substitution pattern and the presence of both N-methyl and aryl-methyl groups.

By combining these three analytical techniques, researchers can unequivocally confirm the identity, structure, and purity of 5-Bromo-N,4-dimethyl-2-nitroaniline, ensuring its suitability for subsequent applications.

References

-

Gunasekaran, S., et al. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. PubMed. Available at: [Link]

-

Ahmed, K. (n.d.). IR Spectrum of 3-Nitroaniline Derivatives. Scribd. Available at: [Link]

-

Leliveld, R., et al. (2013). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Available at: [Link]

-

Gunasekaran, S., et al. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. Available at: [Link]

-

Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available at: [Link]

-

An-che, F., et al. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry. Available at: [Link]

-

Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Royal Society of Chemistry. Available at: [Link]

-

PubChemLite. 5-bromo-n-methyl-2-nitroaniline (C7H7BrN2O2). PubChemLite. Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

PubChem. 5-Bromo-2-methyl-4-nitroaniline. PubChem. Available at: [Link]

-

PubChem. 2-bromo-N,N-dimethyl-4-nitroaniline. PubChem. Available at: [Link]

-

Zhang, Y., et al. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Thieme. Available at: [Link]

-

LibreTexts Chemistry. 16.10: Fragmentation Patterns in Mass Spectra. LibreTexts. Available at: [Link]

-

G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Available at: [Link]

-

ChemHelp ASAP (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

-

Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN Journal of Chemistry. Available at: [Link]

-

NIST. o-Nitroaniline. NIST WebBook. Available at: [Link]

-

Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available at: [Link]

-

SpectraBase. 3,5-Dibromo-N,N-dimethyl-4-nitroaniline. SpectraBase. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Solubility Profile of 5-Bromo-N,4-dimethyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-Bromo-N,4-dimethyl-2-nitroaniline. Given the scarcity of publicly available experimental data for this specific compound, this document serves as a critical resource for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties based on closely related analogs, discusses the theoretical principles governing its solubility, and presents a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination. The methodologies described herein are designed to establish a robust, self-validating system for generating reliable solubility data, which is a cornerstone for applications in synthesis, purification, formulation, and preclinical development.

Introduction: The Significance of Solubility

5-Bromo-N,4-dimethyl-2-nitroaniline is an aromatic compound featuring a substituted aniline core. As with many nitroaniline derivatives, it holds potential as a key intermediate in the synthesis of dyes, agrochemicals, and pharmacologically active molecules.[1] The solubility of such a compound is not merely a physical data point; it is a critical parameter that dictates its utility and behavior across numerous applications:

-

Chemical Synthesis: Solvent selection, reaction kinetics, and purification strategies like recrystallization are directly dependent on the compound's solubility.[2]

-

Formulation Development: For pharmaceutical applications, solubility is a primary determinant of a drug's bioavailability. Poor solubility can be a major hurdle in developing effective delivery systems.

-

Toxicology and Efficacy Studies: The concentration of a compound in a biological medium is governed by its solubility, directly impacting the accuracy and relevance of in-vitro and in-vivo studies.[3]

This guide provides the foundational knowledge and practical steps required to characterize this crucial property for 5-Bromo-N,4-dimethyl-2-nitroaniline.

Physicochemical Characteristics

| Property | Value (for 5-Bromo-4-methyl-2-nitroaniline) | Significance for Solubility |

| CAS Number | 40371-63-9[4] | Unique chemical identifier. |

| Molecular Formula | C₇H₇BrN₂O₂[4] | Indicates the elemental composition. |

| Molecular Weight | 231.05 g/mol [4] | Influences dissolution kinetics. |

| Melting Point | 165 °C[4] | A high melting point often correlates with lower solubility due to strong crystal lattice energy. |

| Boiling Point | 347.9 °C at 760 mmHg[4] | Indicates low volatility. |

| LogP (Computed) | 3.35[4] | A positive LogP value strongly suggests the compound is lipophilic ("fat-loving") and will exhibit poor solubility in water and higher solubility in non-polar organic solvents. |

The addition of an N-methyl group to this structure to form the target compound, 5-Bromo-N,4-dimethyl-2-nitroaniline, would slightly increase the molecular weight and likely enhance its lipophilicity (increase the LogP), further decreasing its predicted aqueous solubility.

Predicted Qualitative Solubility Profile

Based on the "like dissolves like" principle and the compound's high computed LogP, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in experimental determinations.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, pH 7.4 Buffer | Very Low / Practically Insoluble | The molecule is largely non-polar and lacks sufficient hydrogen bonding capability to readily dissolve in water.[5][6] |

| Polar Aprotic | NMP, DMF, DMSO, Acetonitrile | High | These solvents can effectively solvate the molecule through dipole-dipole interactions without the strong hydrogen-bonding network of water.[3][7] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The alkyl chain of the alcohols provides some non-polar character, while the hydroxyl group allows for some hydrogen bonding.[7] |

| Ketones | Acetone, 2-Butanone | High | These solvents have a good balance of polarity to disrupt the crystal lattice and solvate the molecule.[8] |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Effective at dissolving non-polar and moderately polar organic compounds. |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low to Moderate | While the molecule is lipophilic, strong crystal lattice forces may limit solubility in highly non-polar solvents.[7] |

Quantitative Determination of Thermodynamic Solubility

For precise applications, experimental determination is non-negotiable. The Isothermal Equilibrium (Shake-Flask) Method is the gold-standard protocol for measuring thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated solution at equilibrium.[2]

The Causality Behind the Shake-Flask Method

This method is chosen for its foundational principle: to allow a solute and solvent to interact for a sufficient duration under constant temperature until the rate of dissolution equals the rate of precipitation. This point, thermodynamic equilibrium, ensures that the measured concentration is the true solubility, not a transient or kinetically-trapped state. Adding an excess of the solid is a self-validating control; the continued presence of undissolved solid at the end of the experiment confirms that the solution is indeed saturated.[2][9]

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Experimental Protocol

Apparatus & Materials:

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps (4-20 mL)

-

Constant temperature orbital shaker or rotator bath

-

Calibrated thermometer or temperature probe

-

Volumetric flasks and calibrated pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

5-Bromo-N,4-dimethyl-2-nitroaniline (solute)

-

Selected solvents of high purity

Step-by-Step Methodology:

-

Preparation of Slurry: Add an excess amount of solid 5-Bromo-N,4-dimethyl-2-nitroaniline to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.[2]

-

Solvent Addition: Add a precisely known volume or mass of the desired solvent to the vial.

-

Sealing: Tightly seal the vial to prevent any solvent evaporation during the equilibration phase.[9]

-

Equilibration: Place the vial in the constant temperature shaker bath. Agitate the slurry for a period sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time required.[2]

-

Phase Separation: After equilibration, allow the vials to rest in the constant temperature bath (without agitation) for at least 2 hours to permit the undissolved solid to settle.[9]

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid temperature-induced precipitation, the syringe can be pre-warmed to the bath temperature.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.[9]

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.[9]

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high specificity, accuracy, and sensitivity for quantifying aromatic compounds.[2][8]

Suggested HPLC Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | Standard C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for non-polar to moderately polar compounds like the analyte.[2] |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) | A common mobile phase for this class of compounds; the ratio should be optimized to achieve a suitable retention time (e.g., 3-7 minutes). |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at an appropriate wavelength (e.g., ~254 nm or λmax) | Nitroaniline compounds are strong UV absorbers. The optimal wavelength should be determined by running a UV scan of a standard solution.[2] |

| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sensitivity. |

Quantification: The concentration of the analyte in the diluted sample is determined by comparing its peak area to a calibration curve. The curve must be prepared using at least five standard solutions of known concentrations, demonstrating linearity (R² > 0.999).[3][9] The final solubility is then calculated by back-correcting for the dilution factor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-N,4-dimethyl-2-nitroaniline is not widely available, data from analogous nitroaniline compounds should be used to guide handling procedures.

-

Primary Hazards: Nitroanilines are generally classified as harmful if swallowed, inhaled, or in contact with skin.[10] They can cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid creating dust during weighing and transfer. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place away from incompatible materials.[10]

Conclusion

The solubility of 5-Bromo-N,4-dimethyl-2-nitroaniline is a fundamental property that underpins its potential applications in research and development. Due to the absence of published data, a systematic and rigorous experimental approach is essential. This guide provides the necessary theoretical context and a detailed, validated protocol centered on the isothermal shake-flask method coupled with HPLC analysis. By following this framework, researchers can generate the accurate and reliable solubility data required to accelerate their work, whether it involves optimizing a chemical synthesis, developing a new pharmaceutical formulation, or conducting biological assays.

References

-

5-Bromo-2-methyl-4-nitroaniline. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. ResearchGate. Available from: [Link]

-

4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. ACS Publications, Journal of Chemical & Engineering Data. Available from: [Link]

-

Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available from: [Link]

-

ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Semantic Scholar. Available from: [Link]

-

Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. Available from: [Link]

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. Available from: [Link]

-

4-Nitroaniline. Wikipedia. Available from: [Link]

Sources

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 6. CAS 106-40-1: 4-Bromoaniline | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Bromo-N,4-dimethyl-2-nitroaniline synthesis pathway.

An In-depth Technical Guide to the Synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive, research-level overview of a feasible multi-step synthesis pathway for 5-Bromo-N,4-dimethyl-2-nitroaniline. This document is intended for an audience of researchers, scientists, and professionals in the fields of organic chemistry and drug development. The proposed synthesis is designed with scientific integrity, drawing upon established and analogous chemical transformations. Each stage of the synthesis is detailed with step-by-step experimental protocols, supported by mechanistic insights and structured data for clarity and reproducibility. Visual diagrams generated using DOT language are included to illustrate the reaction workflows.

Introduction and Synthetic Strategy

5-Bromo-N,4-dimethyl-2-nitroaniline is a substituted aromatic amine with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its synthesis is not directly reported in readily available literature, necessitating a logical and well-reasoned synthetic design based on fundamental principles of organic chemistry.

The synthetic pathway detailed in this guide is a multi-step process commencing with the commercially available starting material, 4-methylaniline (p-toluidine). The overall strategy involves the sequential introduction of the required functional groups onto the aromatic ring, followed by the final bromination. The key transformations include the protection of the amino group, nitration, deprotection, N-methylation, and finally, electrophilic aromatic bromination.

PART I: Synthesis of the Key Intermediate: N,4-dimethyl-2-nitroaniline

The synthesis of the target molecule hinges on the successful preparation of the key intermediate, N,4-dimethyl-2-nitroaniline. This is achieved through a four-step sequence starting from 4-methylaniline.

Step 1: N-Acetylation of 4-Methylaniline

To control the regioselectivity of the subsequent nitration step and to prevent oxidation of the amino group, it is first protected as an acetamide. The acetyl group is a moderately activating, ortho-, para-directing group.

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-methylaniline (10.7 g, 0.1 mol) and dry toluene (20 mL).

-

With stirring, slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise, ensuring the temperature remains below 80°C.

-

After the addition is complete, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with petroleum ether.

-

Recrystallize the crude product from an ethanol/water mixture (4:1) to yield N-acetyl-4-methylaniline.

Step 2: Nitration of N-acetyl-4-methylaniline

The nitration is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, is introduced onto the aromatic ring. The acetamido and methyl groups direct the incoming nitro group primarily to the position ortho to the amino group.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add glacial acetic acid (12.5 mL) and N-acetyl-4-methylaniline (14 g, 0.094 mol).

-

Slowly add concentrated sulfuric acid (25 mL) to the mixture.

-

Cool the mixture in an ice-salt bath to 0-2°C with continuous stirring.

-

In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (3.5 mL), and cool this mixture.

-

Add the cold nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 10°C.

-

After the addition is complete, pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to yield N-acetyl-2-nitro-4-methylaniline.

Step 3: Hydrolysis of N-acetyl-2-nitro-4-methylaniline

The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding 4-methyl-2-nitroaniline.

-

In a 250 mL round-bottom flask equipped with a reflux condenser, prepare a solution of potassium hydroxide (5.7 g, 0.1 mol) in water (8 mL) and ethanol (50 mL).

-

Add N-acetyl-2-nitro-4-methylaniline (8.1 g, 0.042 mol) in small portions to the ethanolic KOH solution.

-

Reflux the resulting red solution for 1 hour in a water bath.

-

After reflux, add water (60 mL) dropwise to the hot solution to crystallize the product as dark red needles.

-

Cool the mixture in an ice bath, and collect the crystals by vacuum filtration.

-

Wash the product with an ethanol/water mixture (1:1) and dry to obtain 4-methyl-2-nitroaniline.

Step 4: N-Methylation of 4-methyl-2-nitroaniline

The final step in the synthesis of the key intermediate is the methylation of the primary amino group. A plausible method for this transformation is reductive amination using formaldehyde in the presence of a reducing agent.

Note: This protocol is based on general procedures for the N-methylation of anilines and may require optimization.

-

To a stirred slurry of 4-methyl-2-nitroaniline (1.52 g, 10 mmol) and paraformaldehyde (0.33 g, 11 mmol) in glacial acetic acid (15 mL) at 0°C, add sodium cyanoborohydride (0.70 g, 11 mmol).

-

Stir the mixture at 0°C for 30 minutes.

-

Remove the ice bath and heat the mixture to 60-65°C for 3-4 hours, monitoring the reaction progress by TLC.

-

After cooling, carefully pour the reaction mixture into a beaker containing a 5M aqueous sodium hydroxide solution until the mixture is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield N,4-dimethyl-2-nitroaniline.

PART II: Synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline

Step 5: Bromination of N,4-dimethyl-2-nitroaniline

The final step is the electrophilic bromination of the N,4-dimethyl-2-nitroaniline intermediate. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The N-methylamino and the methyl groups are ortho-, para-directing and activating, while the nitro group is meta-directing and deactivating. The position C-5 is ortho to the activating methyl group and para to the strongly activating N-methylamino group, making it the most likely site for electrophilic attack.

-

In a round-bottom flask, dissolve N,4-dimethyl-2-nitroaniline (1.66 g, 10 mmol) in a suitable solvent such as acetonitrile or glacial acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) to the solution in portions at room temperature.[1][2][3]

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 5-Bromo-N,4-dimethyl-2-nitroaniline.

Data Presentation

Table 1: Summary of Reagents and Conditions for the Synthesis Pathway

| Step | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Product |

| 1 | 4-Methylaniline | Acetic anhydride | Toluene | < 80°C | 1-2 hours | N-acetyl-4-methylaniline |

| 2 | N-acetyl-4-methylaniline | HNO₃, H₂SO₄ | Acetic acid | < 10°C | 1-2 hours | N-acetyl-2-nitro-4-methylaniline |

| 3 | N-acetyl-2-nitro-4-methylaniline | KOH | Ethanol/Water | Reflux | 1 hour | 4-methyl-2-nitroaniline |

| 4 | 4-methyl-2-nitroaniline | Paraformaldehyde, NaBH₃CN | Acetic acid | 60-65°C | 3-4 hours | N,4-dimethyl-2-nitroaniline |

| 5 | N,4-dimethyl-2-nitroaniline | N-Bromosuccinimide | Acetonitrile | Room Temp. | 2-4 hours | 5-Bromo-N,4-dimethyl-2-nitroaniline |

Visualizations

Caption: Overall synthesis pathway for 5-Bromo-N,4-dimethyl-2-nitroaniline.

References

-

Berthelot, J., et al. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Carreño, M. C., et al. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Patsnap Eureka. (2018, March 6). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Smith, K., et al. (2002, June 11). Regioselective One-Pot Bromination of Aromatic Amines. Organic Letters. Retrieved from [Link]

-

Sun, P., et al. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC. Retrieved from [Link]

-

QuickCompany. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline. Retrieved from [Link]

-

Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

-

Thieme. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N,N-dimethyl-4-nitroaniline. Retrieved from [Link]

-

Reddit. (2017, April 30). [University 2nd Year Organic Chem] Making 4-methyl-2-nitroaniline from p-toluidine. Retrieved from [Link]

-

YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(4-methyl-2-nitrophenyl)formamide. Retrieved from [Link]

-

DU Chem. (2020, March 19). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

Sources

A Technical Guide to the Synthetic Applications of 5-Bromo-N,4-dimethyl-2-nitroaniline

Abstract

5-Bromo-N,4-dimethyl-2-nitroaniline is a strategically functionalized aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an aryl bromide, a nitro group, and a secondary N-methylaniline moiety, provides three distinct and orthogonal reactive sites. This guide offers an in-depth exploration of the core reactivity and key synthetic transformations of this molecule. We will delve into palladium-catalyzed cross-coupling reactions, reductive cyclization strategies for the synthesis of bioactive heterocycles, and the underlying mechanistic principles that govern these transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound for the construction of complex molecular architectures.

Introduction: The Strategic Value of a Multifunctional Building Block

5-Bromo-N,4-dimethyl-2-nitroaniline (CAS No. 40371-63-9) is a crystalline solid whose synthetic utility is derived from the specific arrangement of its functional groups.[1] The electron-withdrawing nitro group ortho to the N-methylamino group and meta to the bromine atom significantly influences the electronic landscape of the aromatic ring, dictating the regioselectivity of subsequent reactions. The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, while the ortho-nitroaniline framework is a well-established precursor for the synthesis of benzimidazole scaffolds, a privileged motif in medicinal chemistry.[2][3]

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is critical for its effective use in synthesis. The key properties of 5-Bromo-N,4-dimethyl-2-nitroaniline are summarized below.

| Property | Value | Source |

| CAS Number | 40371-63-9 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1][4] |

| Appearance | Powder | [1] |

| Melting Point | 165 °C | [1] |

| Boiling Point | 347.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.698 g/cm³ (Predicted) | [1] |

Core Reactivity and Synthetic Strategy

The synthetic potential of 5-Bromo-N,4-dimethyl-2-nitroaniline is best understood by analyzing its three primary reactive centers. The strategic manipulation of these sites allows for a modular and divergent approach to complex molecule synthesis.

Figure 1: Key synthetic transformations accessible from 5-Bromo-N,4-dimethyl-2-nitroaniline.

-

The Aryl Bromide: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups (via Suzuki-Miyaura coupling) or nitrogen-based nucleophiles (via Buchwald-Hartwig amination).[5][6][7]

-

The Ortho-Nitroaniline System: This arrangement is a classical precursor for the synthesis of benzimidazoles. The process involves the reduction of the nitro group to an amine, creating a 1,2-phenylenediamine derivative in situ, which then undergoes condensation and cyclization with an appropriate electrophile.[8][9]

-

The Nitro Group: Beyond its role in cyclization, the nitro group can be selectively reduced to an amino group, providing a new site for functionalization, such as acylation or sulfonylation. This transformation dramatically alters the electronic properties of the ring, converting an electron-withdrawing group into a strongly electron-donating one.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond provides a reliable entry point for building molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in pharmaceutical and materials chemistry.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl linkages by coupling an organoboron species with an organohalide.[11][12] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base) to form an arylpalladium(II) species. The final step, reductive elimination, yields the desired biaryl product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling This protocol is adapted from established procedures for aryl bromides.[3][6]

-

To a flame-dried Schlenk tube, add 5-Bromo-N,4-dimethyl-2-nitroaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

-

Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[13] This allows the bromine atom on the starting material to be replaced with a wide variety of primary or secondary amines, amides, or other nitrogen nucleophiles.[14][15]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.[13]

Experimental Protocol: Buchwald-Hartwig Amination This protocol is based on general procedures for aryl bromides.[14]

-

In an oven-dried vial, combine 5-Bromo-N,4-dimethyl-2-nitroaniline (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).

-

Seal the vial, and evacuate and backfill with an inert gas (argon or nitrogen).

-

Add a dry, degassed solvent such as toluene or dioxane via syringe.

-

Heat the reaction mixture to 90-110 °C for 8-24 hours, until TLC or LC-MS analysis indicates consumption of the starting material.

-

Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue via flash column chromatography.

Reductive Cyclization for Benzimidazole Synthesis

The ortho-nitroaniline functionality is a powerful precursor for the synthesis of benzimidazoles, a heterocyclic core found in numerous FDA-approved drugs and biologically active compounds.[2][9] A highly efficient one-pot method involves the simultaneous reduction of the nitro group and condensation with an aldehyde.[8]

Causality and Mechanistic Insight: The reaction is initiated by the reduction of the nitro group on 5-Bromo-N,4-dimethyl-2-nitroaniline to an amino group, typically using a mild reducing agent like sodium dithionite (Na₂S₂O₄). This in situ generation of a substituted 1,2-phenylenediamine is critical. This diamine then reacts with an aldehyde to form a Schiff base (or imine) intermediate. Subsequent intramolecular cyclization, followed by oxidative aromatization (often facilitated by the reaction conditions or a mild oxidant), yields the final benzimidazole product.[8]

Experimental Protocol: One-Pot Reductive Cyclization This protocol is adapted from the method developed by Yang et al. for o-nitroanilines.[8]

-

In a round-bottom flask, dissolve 5-Bromo-N,4-dimethyl-2-nitroaniline (1.0 equiv.) and an appropriate aldehyde (1.1 equiv.) in ethanol or a similar protic solvent.

-

Add sodium dithionite (Na₂S₂O₄, 3.0-4.0 equiv.) to the solution. Note: The reaction can be exothermic.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 2-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

-

Resuspend the residue in a mixture of water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield the desired 2,5-disubstituted-N-methylbenzimidazole.

Applications in Medicinal Chemistry and Drug Discovery

The synthetic routes detailed above transform 5-Bromo-N,4-dimethyl-2-nitroaniline into scaffolds of high value for drug discovery.

-

Access to Benzimidazole Libraries: The reductive cyclization protocol provides a direct route to novel benzimidazole derivatives. The benzimidazole core is a known "privileged structure" that can interact with numerous biological targets, leading to activities such as anticancer, antiviral, and antimicrobial effects.[2] The bromine at the 5-position and the methyl group at the 4-position of the resulting benzimidazole provide additional points for diversification or for tuning the molecule's steric and electronic properties.

-

Scaffold Decoration via Cross-Coupling: By first performing a Suzuki or Buchwald-Hartwig coupling on the C-Br bond and then executing the reductive cyclization, chemists can generate highly complex and diverse libraries. This modular approach is ideal for structure-activity relationship (SAR) studies. For example, substituted benzimidazoles have been designed as potential inhibitors of bacterial targets like E. coli DNA Gyrase B, a crucial enzyme for DNA replication.[3]

Conclusion